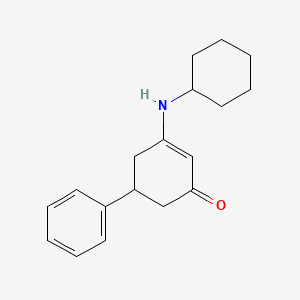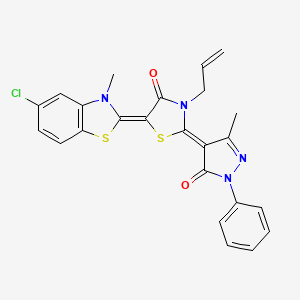![molecular formula C15H12Br2N2OS B5235143 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5235143.png)
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase plays a crucial role in the metabolism of cancer cells, and BPTES has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase converts glutamine to glutamate, which is then further metabolized to produce energy and other essential metabolites for cancer cell growth. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide inhibits the activity of glutaminase, leading to a reduction in the production of energy and essential metabolites, which in turn leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been shown to induce autophagy, a process by which cells recycle their own components to maintain cellular homeostasis. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has also been shown to induce apoptosis, a process by which cells undergo programmed cell death. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has a number of advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a valuable tool for cancer research. However, 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is also relatively unstable, and its activity can be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are a number of future directions for research on 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide treatment. There is also ongoing research on the combination of 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide with other cancer drugs, as well as the use of 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide in combination with other therapies such as radiation therapy and immunotherapy. Overall, 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a promising candidate for cancer therapy, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the reaction of 4-bromobenzaldehyde with thiourea, followed by the reaction of the resulting thiosemicarbazide with 3-nitrophenol. The final step involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of palladium on carbon. The resulting compound is then hydrolyzed to yield the hydrobromide salt of 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide.
Wissenschaftliche Forschungsanwendungen
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been extensively studied in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been shown to be effective in targeting a wide range of cancer types, including breast cancer, lung cancer, and glioblastoma. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has also been shown to be effective in combination with other cancer drugs, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS.BrH/c16-11-6-4-10(5-7-11)14-9-20-15(18-14)17-12-2-1-3-13(19)8-12;/h1-9,19H,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXRPVIIWBUEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5235083.png)

![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)

![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5235118.png)
![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)
![4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5235149.png)

![8,10-diiodo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5235161.png)